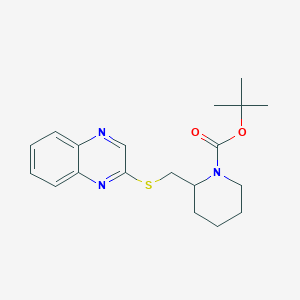
2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves multiple steps. One common method starts with the preparation of quinoxaline derivatives through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The resulting quinoxaline is then functionalized with a sulfanylmethyl group and subsequently reacted with piperidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as green chemistry approaches and cost-effective methods have been developed to synthesize quinoxaline derivatives . These methods often involve the use of environmentally friendly solvents and catalysts to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial and fungal infections, cancer, and neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cellular processes in microorganisms and cancer cells . The sulfanylmethyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 2-chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-dichloro-3-(methyl sulfinyl)quinoxaline
- 6-bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness
What sets 2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester apart from other quinoxaline derivatives is its unique combination of the quinoxaline core with a sulfanylmethyl group and a piperidine-1-carboxylic acid tert-butyl ester moiety. This unique structure may confer enhanced biological activity and specificity for certain molecular targets, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C19H25N3O2S |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
tert-butyl 2-(quinoxalin-2-ylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O2S/c1-19(2,3)24-18(23)22-11-7-6-8-14(22)13-25-17-12-20-15-9-4-5-10-16(15)21-17/h4-5,9-10,12,14H,6-8,11,13H2,1-3H3 |
InChI-Schlüssel |
XKCNJCWKVFIFJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


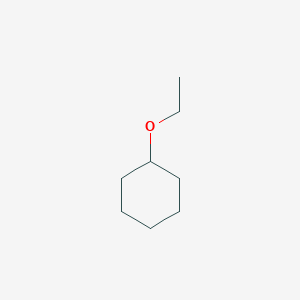
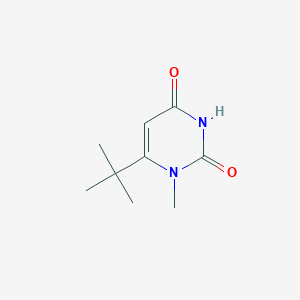

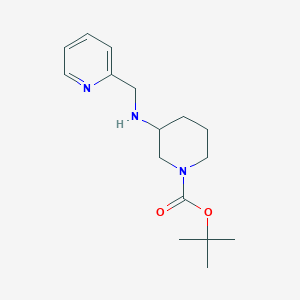
![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)

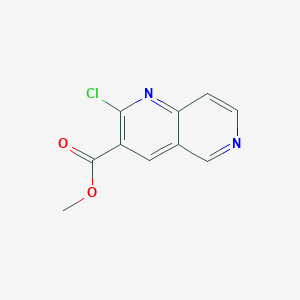
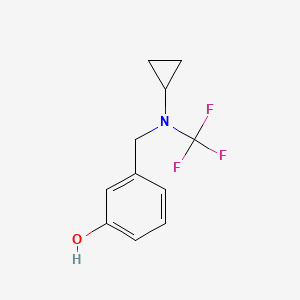
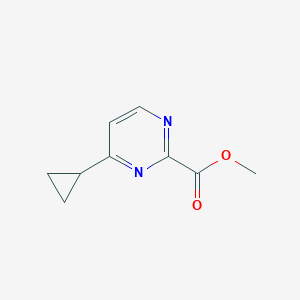

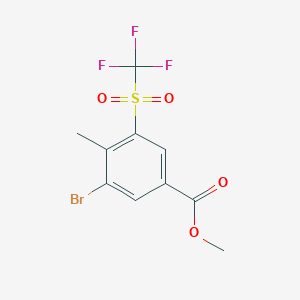
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)

![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)
